Dextrose monohydrate
Description
Historical Trajectories in Dextrose Production and Utilization
The history of dextrose is intertwined with the scientific quest to understand the fundamental components of life. The German chemist Andreas Marggraf first isolated what we now know as dextrose from raisins in 1747. atamanchemicals.comatamanchemicals.comsotruesweetener.com Later, in 1792, Johann Tobias Lowitz distinguished it from cane sugar (sucrose). atamanchemicals.com The term "dextrose" was coined in 1838 by Jean Baptiste Dumas. atamanchemicals.com
The commercial production of dextrose originated from the corn refining industry, which began in 1844 with the extraction of starch from corn kernels. wordpress.com Initially used for laundry, a method to derive dextrose from this starch was developed by 1866. wordpress.com This process involved a chemical reaction, an enzymatic or acid-catalyzed transformation of starch into sweet syrups and powders. wordpress.comlfatabletpresses.com
Historically, production relied on acid hydrolysis of starch. atamanchemicals.comjircas.go.jp However, a significant technological shift occurred with the development of enzymatic hydrolysis. lfatabletpresses.comjircas.go.jp Japan, in particular, saw remarkable progress in this area. By the end of 1960, the entire dextrose industry in Japan had adopted the enzymatic method, which was a result of significant advancements in the country's enzymology research. jircas.go.jp The initial push for this industrial growth in Japan was partly due to governmental support aimed at consuming surplus sweet potato starch. jircas.go.jp
The utility of dextrose became more prominent during periods like World War II, when sugar rationing led to the wider use of dextrose as a substitute for sucrose. wordpress.com The evolution of glucose monitoring technologies, starting with urine tests in the mid-1800s and advancing to the first blood glucose test strips like the Dextrostix in 1965, further solidified the importance of dextrose (glucose) in medical science. nih.gov
Foundational Role of Dextrose Monohydrate across Scientific and Industrial Disciplines
This compound is a cornerstone compound in both research and large-scale industrial applications due to its chemical properties and biological significance.
Across Scientific Disciplines:
In laboratory settings, this compound is indispensable. It is a common component in microbial culture media, providing a primary carbon source to support the growth of a wide variety of microorganisms. atamanchemicals.com Researchers use it to study phenomena like diauxic growth, where bacteria preferentially metabolize glucose before other energy sources. atamanchemicals.com It is also used in laboratories to study the effects of carbohydrates on the body. palvifze.com In the pharmaceutical sciences, it is a key component in the development of parenteral nutrition, which involves administering nutrients intravenously. atamanchemicals.comatamanchemicals.compalvifze.com Furthermore, dextrose serves as a precursor for the synthesis of a wide variety of other biomolecules in research. atamanchemicals.com Its physical properties make it a common excipient in pharmaceutical formulation studies, where it acts as a binder and filler for tablets. kemiex.comdrugs.compharmaexcipients.com
Across Industrial Disciplines:
The versatility of this compound extends to numerous industries:
Food and Beverage: This is one of the largest sectors for dextrose utilization. It is widely used as a sweetener in confectionery, baked goods, and beverages. pciplindia.comfoodcom.plkemiex.com Beyond sweetness, it acts as a texturizing agent, bulking agent, and flavor enhancer. foodcom.plpalvifze.com In baking, it participates in the Maillard reaction, contributing to the browning and aroma of bread and pastries. foodcom.plsinoright.net Its ability to control water activity makes it an effective preservative, extending the shelf life of products like jams and canned fruits. palvifze.compalvifze.com In the dairy industry, it helps regulate sweetness and prevent crystallization in ice cream and yogurt. palvifze.com It also serves as a fermentation substrate in brewing. atamanchemicals.comatamanchemicals.com In meat processing, it can improve flavor, tenderness, and moisture retention. palvifze.com
Pharmaceuticals: In the pharmaceutical industry, this compound is a widely used excipient, serving as a filler, diluent, and binder in the manufacturing of tablets and capsules. atamanchemicals.comkemiex.compharmaexcipients.com It is a critical source of energy in intravenous (IV) solutions, used to hydrate (B1144303) patients and provide calories. healthline.compciplindia.com It is also a key ingredient in oral rehydration solutions used to treat dehydration. atamanchemicals.compalvifze.com
Cosmetics and Personal Care: this compound is used in the formulation of various personal care products, including skincare, makeup, and hair care items, often for its humectant properties which help retain moisture. pciplindia.compalvifze.comclevelandclinic.org
Animal Feed: It serves as a primary carbohydrate source in animal and poultry feed. pciplindia.com It is also used as a sweetener and flavor enhancer in pet foods. foodcom.pl
Other Industrial Applications: The applications of this compound extend to the production of ethanol, adhesives, and paper products. kemiex.com In building materials, it can be used as a humectant in wallboard and a setting retardant in concrete. irandextrose.com Its reducing properties are utilized in metal treatment and leather manufacturing. irandextrose.com It also serves as a feedstock for the fermentation-based production of other chemicals like citric acid, amino acids, and enzymes. irandextrose.com
Data Tables
Table 1: Physical and Chemical Properties of this compound
| Property | Value | References |
| Chemical Formula | C₆H₁₂O₆·H₂O | sinoright.nettechnopharmchem.com |
| Molecular Weight | 198.17 g/mol | atamanchemicals.comtechnopharmchem.com |
| Appearance | Colorless crystals or white crystalline powder | pciplindia.comatamanchemicals.comtechnopharmchem.com |
| Odor | Odorless | technopharmchem.comchemicalbook.com |
| Taste | Sweet | atamanchemicals.comchemicalbook.com |
| Melting Point | 83°C (181°F) | technopharmchem.comphexcom.com |
| Solubility | Freely soluble in water, sparingly soluble in ethanol | technopharmchem.comchemicalbook.com |
| True Density | 1.54 g/cm³ | technopharmchem.comphexcom.com |
| pH (0.5M solution) | 5.9 | technopharmchem.com |
Table 2: Summary of this compound Applications
| Industry | Application | References |
| Food & Beverage | Sweetener, preservative, texture modifier, fermentation aid, bulking agent, browning agent | atamanchemicals.comfoodcom.plsinoright.netpalvifze.compalvifze.com |
| Pharmaceuticals | Excipient (filler, binder, diluent), energy source in IV fluids & oral rehydration salts | atamanchemicals.comkemiex.comdrugs.compharmaexcipients.com |
| Cosmetics | Humectant in skin care, hair care, and makeup products | pciplindia.compalvifze.comclevelandclinic.org |
| Animal Feed | Carbohydrate source, sweetener, flavor enhancer | pciplindia.comfoodcom.pl |
| Industrial | Production of ethanol, adhesives, paper, building materials; feedstock for fermentation | kemiex.comirandextrose.com |
Compound Names Mentioned
Amino acids
Citric acid
this compound
Ethanol
Fructose
Galactose
Glucose
Glycogen
Lactic acid
Lactose
Sorbitol
Starch
Sucrose
Vitamin C
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6.H2O/c7-1-3(9)5(11)6(12)4(10)2-8;/h1,3-6,8-12H,2H2;1H2/t3-,4+,5+,6+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPFMQWBKVUQXJV-BTVCFUMJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401015224 | |
| Record name | Dextrose monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401015224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77938-63-7 | |
| Record name | Glucose monohydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77938-63-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dextrose monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077938637 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dextrose monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401015224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DEXTROSE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LX22YL083G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis and Manufacturing Methodologies of Dextrose Monohydrate
Industrial-Scale Production Paradigms
The commercial production of dextrose monohydrate is a multi-step process that begins with the hydrolysis of starch, followed by extensive purification and controlled crystallization. The primary raw material is starch, commonly sourced from corn, wheat, or cassava. atamanchemicals.comayeorganization.com
Enzymatic Hydrolysis from Starch Substrates
Enzymatic hydrolysis is the predominant method for producing dextrose from starch due to its high specificity and efficiency. lsbu.ac.uk This biochemical process typically involves two key stages: liquefaction and saccharification. ulisboa.pt
Liquefaction: The initial step involves creating a starch slurry by mixing starch with water. ayeorganization.com This slurry is then treated with a thermostable alpha-amylase enzyme. google.com The mixture is heated, often using a jet cooker, to gelatinize the starch, making it susceptible to enzymatic attack. lsbu.ac.uksmarsep.com The alpha-amylase randomly cleaves the α-1,4 glycosidic bonds in the starch molecules (amylose and amylopectin), breaking down the long chains into shorter dextrins. lsbu.ac.ukgoogle.com This reduces the viscosity of the gel-like starch solution. ulisboa.pt
Saccharification: Following liquefaction, the dextrin-containing solution is cooled, and the pH is adjusted to optimal conditions for the second enzyme, glucoamylase (also known as amyloglucosidase). smarsep.com This enzyme hydrolyzes both α-1,4 and α-1,6 glycosidic linkages from the non-reducing ends of the dextrin (B1630399) chains, releasing individual glucose units. google.com This stage is carried out in large saccharification tanks over a period of 30 to 72 hours to achieve a high dextrose equivalent (DE) value, which represents the percentage of reducing sugars present. smarsep.comillinois.edu The goal is to maximize the glucose concentration, often reaching a DE of 95-96%. google.com
| Enzyme | Role in Hydrolysis | Typical Linkage Cleaved |
| Alpha-amylase | Liquefaction: Reduces viscosity by breaking large starch polymers into smaller dextrins. | α-1,4 glycosidic bonds |
| Glucoamylase | Saccharification: Produces glucose by cleaving dextrins from their non-reducing ends. | α-1,4 and α-1,6 glycosidic bonds |
Acid Hydrolysis Techniques
An older, less common method for starch conversion is acid hydrolysis. lsbu.ac.uk This process involves heating the starch slurry with a dilute acid, such as hydrochloric or sulfuric acid, under pressure. instructables.comgoogle.com The acid acts as a catalyst to randomly sever the glycosidic bonds in the starch chains. google.com
However, this method has several disadvantages compared to enzymatic hydrolysis. It is less specific, leading to the formation of undesirable byproducts and reversion products (where glucose molecules recombine to form non-fermentable sugars). google.com The process also requires corrosion-resistant equipment and results in higher color and salt content after neutralization, necessitating more extensive purification. lsbu.ac.ukresearchgate.net While it can be used for producing glucose syrups, achieving the high purity required for this compound crystallization is more challenging. lsbu.ac.ukgoogle.com
Advanced Purification and Crystallization Processes for Monohydrate Formation
After hydrolysis, the crude glucose syrup undergoes a series of purification steps to remove impurities that could hinder crystallization and affect the final product quality. This purification train typically includes:
Filtration: To remove insoluble materials like fats and proteins. smarsep.com
Decolorization: The syrup is treated with activated carbon to adsorb colored compounds and other organic impurities. smarsep.com
Ion Exchange: The solution is passed through cation and anion exchange resins to remove mineral salts and further refine the syrup. smarsep.com
Following purification, the refined glucose syrup is concentrated by evaporation under vacuum to a high solids content, typically between 70% and 78%, creating a supersaturated solution. google.com This concentrated syrup is then fed into crystallizers. ulisboa.pt
This compound crystallization is generally achieved through controlled cooling. meckey.com The process takes place in large, horizontal, jacketed crystallizers equipped with agitators to ensure gentle and uniform mixing. ulisboa.ptdsse.biz The supersaturated syrup is cooled gradually according to a specific cooling profile, often from around 46°C down to approximately 25°C over 48 to 80 hours. google.comgoogle.com Seeding the syrup with existing this compound crystals is a critical step to initiate and control crystal growth. smarsep.commeckey.com
Once crystallization is complete, the resulting mixture of crystals and mother liquor, known as massecuite, is sent to centrifuges to separate the this compound crystals. ulisboa.ptsmarsep.com The separated crystals are then dried to the final product specifications. smarsep.com
The kinetics of this compound crystallization are crucial for controlling the final crystal size distribution (CSD), yield, and purity. tandfonline.com Supersaturation is the primary driving force for both nucleation (the formation of new crystals) and crystal growth. researchgate.net
Research has shown that the cooling profile and seed characteristics significantly impact the crystallization process. tandfonline.com
Cooling Rate: A faster cooling rate, such as natural cooling, can lead to higher supersaturation levels and, consequently, a higher crystallization yield. tandfonline.com However, it may also promote excessive nucleation, resulting in smaller crystals.
Seed Mass and Size: Increasing the mass of seed crystals introduced into the syrup can lower the peak supersaturation level by providing more surface area for glucose molecules to deposit onto. tandfonline.comtandfonline.com This enhances the crystal growth rate and can lead to a higher yield. tandfonline.com Conversely, using a smaller seed mass tends to result in larger final crystals. tandfonline.comtandfonline.com
Table: Effect of Process Variables on this compound Crystallization Kinetics
| Process Variable | Effect on Supersaturation | Effect on Crystal Growth Rate | Effect on Final Crystal Size |
|---|---|---|---|
| Increasing Cooling Rate | Increases | May decrease if nucleation is excessive | Tends to decrease |
| Increasing Seed Mass | Decreases | Increases | Tends to decrease |
| Decreasing Seed Mass | Increases | Decreases | Tends to increase tandfonline.com |
This table is based on findings from studies investigating the influence of cooling profiles and seed mass on this compound crystallization. tandfonline.comtandfonline.com
Impurities present in the glucose syrup, even at low concentrations, can have a significant impact on the nucleation and growth kinetics of this compound crystals. researchgate.net While impurities may not substantially affect the solubility of dextrose, they can interfere with the crystallization process. researchgate.net Lower levels of impurities generally favor higher nucleation and growth rates. researchgate.net Impurities can be incorporated into the final product through various mechanisms, including surface adsorption, inclusion within the crystal lattice, or agglomeration. nih.govmdpi.com
Process variables must be carefully controlled to ensure high crystal quality and prevent issues like caking. researchgate.net
Temperature: The temperature gradient during cooling crystallization is a critical parameter, typically decreasing from around 40-50°C at the inlet to 25-40°C at the outlet. google.com
Agitation: Proper agitation within the crystallizer is essential to keep the crystals suspended, ensure uniform heat transfer, and prevent the formation of crusts on cooling surfaces. dsse.biz
Supersaturation: Maintaining the correct level of supersaturation is vital. If it is too high, it can lead to the formation of fine, needle-like crystals that are difficult to separate and process. google.com
Emerging and Sustainable Synthesis Approaches
In response to the need for more efficient and environmentally friendly manufacturing processes, new approaches to dextrose production are being explored.
One significant development is the use of a continuous membrane reactor (CMR) for the saccharification of starch. illinois.edu In this system, the starch slurry and glucoamylase enzyme are placed in a reaction vessel connected to a membrane filtration module. The membrane retains the large starch and enzyme molecules for further reaction while allowing the smaller, newly formed dextrose molecules to pass through. This method offers several advantages over traditional batch processing:
Reduced Enzyme Cost: The enzyme is retained and reused, potentially cutting costs by 50-80%. illinois.edu
Faster Processing: Saccharification time can be reduced from 30-72 hours to just 5-10 hours. illinois.edu
Higher Purity Product: The process yields a clear dextrose stream, reducing the need for downstream clarification steps like diatomaceous earth filtration. illinois.edu
Furthermore, the principles of green chemistry are being applied in the context of dextrose. Dextrose itself is being used as a non-toxic, eco-friendly reducing agent in the synthesis of nanoparticles, such as silver nanoparticles (Ag-NPs). nih.govresearchgate.net In this type of synthesis, dextrose reduces silver ions to form stable nanoparticles in an aqueous medium, offering a sustainable alternative to conventional chemical synthesis methods. nih.gov
Biotechnological Production Routes
The primary biotechnological route for producing this compound involves the enzymatic hydrolysis of starch. atamanchemicals.combehnmeyer.com Starch, a polysaccharide composed of glucose units, is sourced from various crops like corn, cassava, rice, and wheat. ayeorganization.com The conversion process is typically a two-stage enzymatic method involving liquefaction and saccharification to break down the complex starch molecules into simple glucose. behnmeyer.comlsbu.ac.uk
The initial step, liquefaction , involves gelatinizing a starch slurry by heating it. This process disrupts the granular structure of the starch, making it more accessible to enzymes. behnmeyer.comgoogleapis.com A thermostable alpha-amylase, often derived from bacteria such as Bacillus subtilis, is introduced to the gelatinized starch. behnmeyer.comgoogle.com This enzyme acts on the α-1,4 glycosidic linkages within the starch molecules, breaking them down into shorter-chain dextrins. behnmeyer.comlsbu.ac.uk This partial hydrolysis significantly reduces the viscosity of the slurry. lsbu.ac.uk The liquefaction process is typically conducted at high temperatures, ranging from 90°C to 110°C. behnmeyer.com
The subsequent step is saccharification . After liquefaction, the dextrin-rich solution is cooled, and a second enzyme, glucoamylase (also known as amyloglucosidase), is added. behnmeyer.com Glucoamylase, often produced by fungi like Aspergillus niger or species of the genus Rhizopus, hydrolyzes both α-1,4 and α-1,6 glycosidic linkages from the non-reducing ends of the dextrin chains. lsbu.ac.ukgoogle.com This action releases individual glucose molecules, leading to a high-dextrose syrup. illinois.edu Some fungal enzyme preparations, such as those from the genus Humicola, have been found to hydrolyze raw, granular starch directly to glucose. googleapis.com The saccharification reaction can take from 30 to 72 hours to complete. illinois.edu The final solution, rich in dextrose, is then purified, concentrated, and crystallized to produce this compound. atamanchemicals.comgoogle.com
Enzyme systems from the genus Rhizopus are particularly effective, achieving 99.5% to 100% conversion of intermediate starch products to dextrose with minimal undesirable transglycosidase activity. google.com The efficiency of hydrolysis can be influenced by the source of the starch; for instance, rice starch is hydrolyzed more easily by α-amylase from Aspergillus oryzae compared to corn or potato starch. researchgate.net
Table 1: Key Enzymes in Biotechnological Dextrose Production from Starch
| Enzyme | Source Organism (Examples) | Stage | Function |
|---|---|---|---|
| Alpha-amylase | Bacillus subtilis, Aspergillus oryzae | Liquefaction | Hydrolyzes α-1,4 glycosidic bonds in starch to produce shorter dextrins. behnmeyer.comgoogle.comresearchgate.net |
| Glucoamylase (Amyloglucosidase) | Aspergillus niger, Rhizopus species | Saccharification | Hydrolyzes α-1,4 and α-1,6 glycosidic bonds from dextrin ends to produce glucose. behnmeyer.comgoogle.com |
| Pullulanase | - | Saccharification (Debranching) | Specifically cleaves α-1,6 glycosidic branch points in amylopectin. googleapis.com |
Valorization of Lignocellulosic Biomass as Feedstock for Dextrose Production
Lignocellulosic biomass, derived from sources like agricultural residues, forestry waste, and dedicated energy crops, represents an abundant and non-food alternative for dextrose production. biofueljournal.commdpi.com This biomass is primarily composed of cellulose (B213188), hemicellulose, and lignin (B12514952). nih.gov Cellulose, a polymer of glucose, is the target for dextrose production. biofueljournal.com However, the rigid and complex structure of lignocellulose, where cellulose is intertwined with hemicellulose and encased in lignin, makes it resistant to direct enzymatic attack. youtube.comrsc.org Therefore, a pretreatment step is essential to disrupt this recalcitrant matrix and enhance the accessibility of cellulose for enzymatic hydrolysis. nrel.govncsu.edufrontiersin.org
The goal of pretreatment is to break down the lignin structure, disrupt the crystalline nature of cellulose, and increase the surface area for enzymes to act upon. ncsu.edunih.gov Various pretreatment methods have been developed, which can be broadly categorized as physical, chemical, biological, or a combination thereof. nih.govnih.gov
Following pretreatment, the exposed cellulose is subjected to enzymatic hydrolysis (saccharification). This process uses a cocktail of enzymes, collectively known as cellulases, to break down the cellulose polymers into monomeric glucose. nrel.gov The primary enzymes involved are endoglucanases, exoglucanases (or cellobiohydrolases), and β-glucosidases. These enzymes work synergistically to convert the solid cellulose into soluble glucose, which can then be purified and crystallized. researchgate.net Hemicellulases, such as xylanases and xylosidases, are also important for hydrolyzing the hemicellulose fraction into its constituent sugars, like xylose. nih.gov
Table 2: Overview of Lignocellulosic Biomass Pretreatment Methods for Dextrose Production
| Pretreatment Category | Specific Method | Description | Key Effects |
|---|---|---|---|
| Physical/Physico-chemical | Steam Explosion | Biomass is treated with high-pressure saturated steam followed by a sudden pressure release. nih.gov | Disrupts fiber structure, hydrolyzes hemicellulose, modifies lignin. ncsu.edunih.gov |
| Liquid Hot Water (LHW) / Autohydrolysis | Uses pressurized hot water to treat biomass, often at temperatures between 160-260°C. nih.govnih.gov | Primarily solubilizes hemicellulose and makes cellulose more accessible. nih.gov | |
| Chemical | Ammonia (B1221849) Fiber Expansion (AFEX) | Involves treating biomass with liquid ammonia at moderate temperatures, followed by rapid pressure release. biofueljournal.com | Causes swelling, disrupts fibers, and decrystallizes cellulose with minimal lignin removal. nih.gov |
| Organosolv | Uses organic solvents (e.g., ethanol, methanol) to break internal lignin and lignin-hemicellulose bonds. nih.gov | Effectively removes lignin and solubilizes hemicellulose, producing a high-purity cellulose pulp. nih.gov | |
| Supercritical CO₂ Explosion | Employs supercritical carbon dioxide to penetrate the biomass structure, followed by rapid depressurization. nih.gov | Disrupts the crystalline structure and removes lignin, enhancing cellulose digestibility. nih.gov | |
| Biological | Fungal Biodegradation | Utilizes microorganisms, such as certain fungi, to selectively degrade lignin and hemicellulose. mdpi.com | A green approach that can reduce the need for harsh chemicals and energy. mdpi.com |
Research has demonstrated varying glucose yields depending on the feedstock and the combination of pretreatment and hydrolysis methods. For example, a study on olive pomace and stones showed that after hydrothermal pretreatment, enzymatic hydrolysis with specific commercial enzymes could convert 80-90% of the glucan in pomace into glucose. nih.gov Another process using a biomass-derived solvent (γ-valerolactone) for pretreatment achieved 99% glucose yield from the cellulose fraction of hardwood biomass upon enzymatic hydrolysis. frontiersin.org
Advanced Analytical Techniques for Dextrose Monohydrate Characterization
Chromatographic Methodologies for Purity and Compositional Analysis
Chromatographic techniques are fundamental in separating and quantifying dextrose monohydrate from related substances and impurities.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of this compound. ijbpas.com The United States Pharmacopeia (USP) outlines specific HPLC methods for the assay and analysis of related substances in dextrose. shodex.comshodexhplc.com These methods often utilize columns with L19 packing material, which consists of a strong cation-exchange resin with calcium as the counter-ion. shodex.comshodexhplc.com
A typical HPLC system for dextrose analysis employs an isocratic elution with degassed water as the mobile phase. ijbpas.comspectralabsci.com The separation is often performed at an elevated column temperature, such as 85°C, to enhance resolution and reduce analysis time. ijbpas.comusp.org Detection is commonly achieved using a refractive index (RI) detector, which is well-suited for non-chromophoric compounds like sugars. ijbpas.comspectralabsci.com
In solution, reducing sugars like dextrose can exist as interconverting α and β anomers, a phenomenon known as mutarotation. lcms.cz This can lead to peak splitting in chromatograms. To address this, HPLC methods often use high pH or elevated temperatures to accelerate the interconversion, resulting in a single, sharp peak for quantification. lcms.cz
The performance of the HPLC system is evaluated through system suitability tests, which may include assessing the resolution between related sugars like maltose (B56501) and maltotriose. ijbpas.comshodexhplc.com A resolution of at least 1.3 is often required to ensure adequate separation. ijbpas.comshodexhplc.com
Table 1: Representative HPLC Method Parameters for this compound Analysis
| Parameter | Condition | Source |
| Column | Bio-Rad Aminex HPX-87C (7.8 mm x 30 cm, 9 µm) or equivalent (L19 packing) | ijbpas.comusp.org |
| Mobile Phase | Degassed Water | ijbpas.comspectralabsci.com |
| Flow Rate | 0.3 mL/min | ijbpas.com |
| Column Temperature | 85°C | ijbpas.comusp.org |
| Detector | Refractive Index (RI) | ijbpas.comspectralabsci.com |
| Injection Volume | 20 µL | ijbpas.comusp.org |
This table is interactive. Click on the headers to sort.
Gas Chromatography (GC)
Gas Chromatography (GC) is another powerful technique for the analysis of carbohydrates, including dextrose. However, due to the low volatility and high polarity of sugars, direct analysis is not feasible. rsc.orgajrsp.com Therefore, a crucial and mandatory step is derivatization, which involves converting the polar hydroxyl groups into less polar, more volatile derivatives. rsc.orgajrsp.com
Common derivatization methods include silylation (e.g., using trimethylsilylating agents like BSTFA) and acetylation. restek.comrestek.com An oximation step is often performed prior to silylation or acetylation to prevent the formation of multiple peaks from the different anomeric forms of the reducing sugar. rsc.orgrestek.com This two-step process typically yields two peaks corresponding to the syn and anti isomers of the oxime derivative. ajrsp.com
The derivatized samples are then separated on a capillary column, often with a polysiloxane-based stationary phase, and detected by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). rsc.org GC-MS provides the added advantage of structural information from the mass fragmentation patterns, aiding in the identification of unknown components. nih.gov
Table 2: Common Derivatization Agents for GC Analysis of Sugars
| Derivatization Method | Reagents | Purpose |
| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), Trimethylchlorosilane (TMCS) | Increases volatility by replacing active hydrogens with trimethylsilyl (B98337) groups. restek.com |
| Acetylation | Acetic anhydride | Increases volatility by forming acetate (B1210297) esters. ajrsp.com |
| Oximation | Methoxyamine hydrochloride, Ethylhydroxylamine hydrochloride (EtOx) | Reduces the number of anomeric peaks by forming oximes. rsc.orgrestek.com |
This table is interactive. Click on the headers to sort.
Spectroscopic Investigations for Structural and Material Characterization
Spectroscopic techniques provide valuable information about the molecular structure, functional groups, and crystalline form of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound in solution. slideshare.net Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assign the proton (¹H) and carbon (¹³C) chemical shifts. slideshare.netslu.se
In an aqueous solution, dextrose exists in equilibrium between its α- and β-pyranose forms, with minor contributions from furanose and open-chain forms. slu.se The anomeric protons of the α- and β-pyranose forms give distinct signals in the ¹H NMR spectrum, typically around 5.2 ppm and 4.6 ppm, respectively. researchgate.net
Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, allowing for a complete assignment of the NMR spectra. slideshare.netyoutube.com For instance, COSY spectra reveal proton-proton couplings within the sugar ring, while HSQC correlates directly bonded proton and carbon atoms. youtube.com
Table 3: Representative ¹H NMR Chemical Shifts for α-D-Glucopyranose in D₂O
| Proton | Chemical Shift (ppm) |
| H-1 (α) | ~5.22 |
| H-2 (α) | ~3.53 |
| H-3 (α) | ~3.71 |
| H-4 (α) | ~3.41 |
| H-5 (α) | ~3.76 |
| H-6a (α) | ~3.81 |
| H-6b (α) | ~3.75 |
Note: Chemical shifts can vary slightly depending on experimental conditions. Data is illustrative based on typical values. hmdb.cachemicalbook.com
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide a molecular fingerprint of a substance. nih.govresearchgate.net They are particularly useful for distinguishing between the anhydrous and monohydrate forms of dextrose. nih.gov
The IR and Raman spectra of carbohydrates are characterized by several key regions. researchgate.netscielo.br The high-wavenumber region (around 2800-3500 cm⁻¹) is dominated by C-H and O-H stretching vibrations. scielo.br The region from approximately 600 to 1500 cm⁻¹ is considered the "fingerprint" region for carbohydrates, containing characteristic bands from C-O and C-C stretching and various deformation modes. scielo.brscielo.br
The presence of water of hydration in this compound results in distinct spectral features compared to the anhydrous form, particularly in the O-H stretching region. nih.gov These techniques are rapid, non-destructive, and can often be performed with minimal sample preparation, making them suitable for screening and identification purposes. nih.govresearchgate.net
Near-Infrared (NIR) Spectroscopy
Near-Infrared (NIR) spectroscopy is a rapid and non-destructive analytical technique that measures the absorption of light in the NIR region (approximately 780 to 2500 nm). fraunhofer.de It is particularly sensitive to overtones and combination bands of fundamental vibrations, such as O-H, C-H, and N-H bonds. fraunhofer.de
NIR spectroscopy has proven to be highly effective in distinguishing between this compound and dextrose anhydrous. nih.gov While the NIR spectra of the two forms show similarities, clear differences are observable, especially in regions associated with water absorption (around 1915 nm). nih.govfraunhofer.de The technique can be used for the simultaneous quantification of multiple sugars in aqueous solutions and for determining quality parameters like Brix. azom.com
The development of portable NIR spectrometers has expanded its application to at-the-line and in-the-field analysis, allowing for rapid identity confirmation of raw materials without extensive sample preparation. nih.gov
X-ray Diffraction (XRD) for Crystalline Structure and Polymorphism Studies
X-ray Diffraction (XRD) is a primary analytical technique for the solid-state characterization of crystalline materials like this compound. upi.edu It provides detailed information about the atomic and molecular arrangement within a crystal lattice, enabling the identification of the specific crystalline form. upi.edu The technique works by directing X-rays onto a sample and measuring the scattering pattern, which serves as a unique fingerprint for a particular crystal structure. upi.edu
In the context of this compound, Powder X-ray Diffraction (PXRD) is a powerful tool for identifying different crystalline phases and investigating polymorphism. researchgate.net Polymorphism, the ability of a substance to exist in two or more crystalline forms, is a critical attribute in the pharmaceutical and food industries as different polymorphs can exhibit varying physical properties. researchgate.netresearchgate.net PXRD can detect the presence of new or different polymorphs by observing changes in the diffraction pattern, such as the appearance of new peaks, shifts in peak positions, or the presence of additional shoulders. researchgate.net
Research has utilized XRD to analyze and differentiate this compound products based on their physical properties. For instance, XRD analysis has been employed to compare this compound that exhibits caking tendencies with non-caking variants. researchgate.net The resulting diffraction patterns can reveal subtle structural differences that may contribute to undesirable properties like agglomeration. researchgate.net
However, interpreting PXRD data requires careful consideration of potential artifacts. Factors such as particle size, crystal morphology, and sample preparation can induce preferred orientation, where the crystals in a powder sample are not randomly oriented. researchgate.net This can alter the relative intensities of the diffraction peaks and could be misinterpreted as evidence of a new polymorphic form. researchgate.net Therefore, proper sample preparation, such as grinding or using specific sample holders like a rotating capillary, is often necessary to obtain high-quality data that accurately reflects the material's crystalline phase. researchgate.netyoutube.com
The table below illustrates typical data obtained from an XRD analysis, showing the diffraction angles (2θ) and their corresponding intensities, which are used to identify the crystalline structure.
| Diffraction Angle (2θ) | Intensity (Counts) | Crystalline Plane (hkl) |
| 10.2° | 850 | (110) |
| 14.5° | 1200 | (200) |
| 18.8° | 950 | (210) |
| 20.5° | 1500 | (211) |
| 22.4° | 700 | (310) |
| Note: This table is for illustrative purposes and does not represent actual experimental data for a specific sample. |
Process Analytical Technologies (PAT) in this compound Production
Process Analytical Technology (PAT) is a framework, encouraged by regulatory bodies like the U.S. Food and Drug Administration (FDA), to design, analyze, and control manufacturing processes. wikipedia.orgthermofisher.com The primary goal of PAT is to ensure final product quality by building it into the process from the start, rather than relying solely on end-product testing. mt.com This is achieved through the timely measurement of Critical Process Parameters (CPPs), which are variables that affect the Critical Quality Attributes (CQAs) of the final product. wikipedia.orgmt.com
In the production of this compound, crystallization is a key unit operation where PAT principles are highly beneficial. mt.comtandfonline.com By implementing PAT, manufacturers can move from static batch manufacturing to a more dynamic and controlled process. wikipedia.org The long-term objectives include reducing production cycle times, preventing batch rejection, increasing automation, and facilitating continuous processing. wikipedia.org
The implementation of PAT involves a combination of tools:
Multivariate Data Analysis: Using software to design experiments and analyze data to identify the CPPs. wikipedia.org
Process Analytical Chemistry (PAC) Tools: In-line and on-line analytical instruments that measure the CPPs in real-time. wikipedia.org Examples include Near-Infrared (NIR) spectroscopy, Raman spectroscopy, and fiber optic probes. wikipedia.org
Continuous Improvement and Knowledge Management: Using the data gathered to deepen the understanding of the process and implement ongoing improvements. nih.gov
By applying PAT to this compound crystallization, producers can monitor and control attributes like crystal size distribution and purity in real-time, leading to a more consistent and efficient manufacturing process. researchgate.netresearchgate.net
In-line Monitoring of Supersaturation and Particle Size
Control over the crystallization process is fundamental to achieving the desired quality attributes of this compound, particularly the crystal size distribution (CSD). tandfonline.com Process Analytical Technology (PAT) enables the real-time, in-line monitoring of key parameters that govern crystal growth and nucleation, namely supersaturation and particle size. researchgate.netresearchgate.net
Supersaturation is the primary driving force for both crystal nucleation and growth. researchgate.net In-line process refractometers are used to continuously monitor the concentration of dextrose in the solution. tandfonline.comtandfonline.com This real-time concentration data allows for the calculation and continuous evaluation of supersaturation throughout the crystallization process. researchgate.net By controlling supersaturation, it is possible to influence the rates of nucleation and growth to achieve a desired final crystal size and yield. researchgate.netresearchgate.net
For particle size analysis, Focused Beam Reflectance Measurement (FBRM) is a widely used in-situ technique. tandfonline.comtandfonline.com An FBRM probe is inserted directly into the crystallizer and measures the chord length distribution of the crystals in real-time. This provides dynamic information on how the crystal population is changing in response to process variables. researchgate.net
Studies have shown the effectiveness of combining these in-line tools to understand and optimize the batch crystallization of this compound. tandfonline.comresearchgate.net For example, research has demonstrated how adjusting the cooling profile (e.g., natural vs. linear cooling) and the seed mass impacts the evolution of supersaturation and the final CSD. tandfonline.com
Table: Effect of Seed Mass on this compound Crystallization
| Parameter | Run 1 | Run 2 | Run 3 |
|---|---|---|---|
| Cooling Profile | Natural | Natural | Natural |
| Seed Mass (%) | 5 | 12.5 | 20 |
| Peak Supersaturation ( g/100g water) | ~1.18 | ~1.15 | ~1.12 |
| Final Mean Crystal Size (µm) | ~350 | ~300 | ~250 |
Adapted from research findings investigating the influence of seed mass on crystallization kinetics. Increasing seed mass was found to decrease the peak supersaturation level and result in a smaller final crystal size due to increased surface area for growth and reduced secondary nucleation. tandfonline.comresearchgate.net
By using these PAT tools, unexpected results can be interpreted, and the process can be controlled to consistently produce this compound with the desired characteristics. researchgate.net
Rheological Characterization of Dextrose Solutions and Formulations
Rheology is the study of the flow and deformation of matter, and it is crucial for characterizing dextrose solutions and formulations like gels. researchgate.netkau.edu.sa The rheological properties, such as viscosity and viscoelasticity, are critical for product development, quality control, stability, and processing. researchgate.netlongdom.org
For simple dextrose solutions, viscosity is a key parameter. It is influenced by factors such as concentration and temperature. researchgate.net However, many dextrose formulations, particularly gels, exhibit more complex rheological behavior. researchgate.net These are often non-Newtonian fluids, meaning their viscosity changes with the applied shear rate. longdom.org A common behavior is shear-thinning (or pseudoplasticity), where the viscosity decreases as the shear rate increases. mdpi.com This is advantageous in many applications; for example, a gel may be thick at rest but flow easily when squeezed from a tube.
Oscillatory rheology is used to measure the viscoelastic properties of formulations. researchgate.net This involves applying a small, oscillating stress or strain to the sample and measuring the response. The results are expressed in terms of the storage modulus (G'), which represents the elastic (solid-like) component, and the loss modulus (G''), which represents the viscous (liquid-like) component. researchgate.net For a stable gel structure, G' is typically greater than G''. tandfonline.com
The rheological properties of dextrose-containing systems are also affected by the presence of other components like starches and polymers. tandfonline.comnih.gov The dextrose equivalent (DE) value, which relates to the degree of starch hydrolysis, can significantly impact the rheological profile of dextrin (B1630399) solutions. tandfonline.com Studies have shown that as the DE value increases (indicating more extensive hydrolysis and smaller molecules), the storage and loss moduli of dextrin gels decrease. tandfonline.com
Table: Rheological Properties of a 40% Dextrose Gel
| Rheological Parameter | Value |
|---|---|
| Flow Behavior | Shear-thinning (Pseudoplastic) |
| Viscosity at Low Shear | High |
| Viscosity at High Shear | Low |
| Storage Modulus (G') | > Loss Modulus (G'') |
| Loss Modulus (G'') | < Storage Modulus (G') |
This table summarizes the typical viscoelastic and flow behavior of a 40% dextrose gel, indicating a structured, shear-thinning system. researchgate.net
Understanding these rheological characteristics is essential for formulating products with the desired texture, stability, and performance. researchgate.net
Applications of Dextrose Monohydrate in Non Clinical Scientific Domains
Pharmaceutical Excipient Science (excluding dosage/administration and clinical trials)
Cryoprotective and Lyoprotective Properties in Drug Formulations
Dextrose monohydrate exhibits valuable properties as a cryoprotectant and lyoprotectant, crucial for preserving the integrity and activity of sensitive pharmaceutical and biological substances during freezing and lyophilization (freeze-drying) processes. Its ability to form amorphous glasses and interact with water molecules helps to stabilize proteins, enzymes, and other biomolecules by preventing ice crystal formation and reducing molecular mobility at low temperatures. This stabilization is vital for maintaining the biological activity and shelf-life of many biopharmaceuticals roquette.comarticleted.comroquette.comgoogle.com. In lyophilization, this compound can act as a bulking agent and a cryoprotectant, forming a protective matrix around the active ingredient during freezing and sublimation google.com. It contributes to the formation of a stable amorphous cake, preventing collapse and preserving the physical and chemical stability of the final lyophilized product google.com.
Compatibility Studies with Active Pharmaceutical Ingredients (APIs)
The compatibility of this compound with Active Pharmaceutical Ingredients (APIs) is a critical consideration in drug formulation. As a reducing sugar, this compound can participate in the Maillard reaction, a complex series of chemical interactions with amine-containing compounds, including many APIs. This reaction, often facilitated by heat, moisture, and light, can lead to the formation of brown pigments and degradation products, potentially affecting the API's stability, efficacy, and safety protheragen-ing.comsjf.educore.ac.uk. Specifically, the aldehyde group of dextrose can react with the primary or secondary amine groups of APIs, forming Schiff bases that can undergo further reactions, leading to discoloration and loss of potency protheragen-ing.comcore.ac.uk. However, the mildly reducing properties of dextrose can also be leveraged to improve the stability of certain oxidation-sensitive active materials by acting as an antioxidant or scavenger formulationbio.comcargill.comresearchgate.net. Careful formulation design and compatibility studies are therefore essential to mitigate potential negative interactions and ensure the stability of the final drug product protheragen-ing.comsjf.educore.ac.ukisfcppharmaspire.com.
Industrial Biotechnology and Fermentation Feedstock
This compound is a primary carbon source and feedstock in industrial biotechnology, underpinning the production of a wide array of bio-based products through microbial fermentation. Its readily available glucose units are efficiently metabolized by various microorganisms, supporting robust growth and synthesis pathways.
Production of Bioethanol and Organic Acids
This compound is a key substrate for the industrial production of bioethanol and various organic acids. In bioethanol production, yeast strains efficiently ferment dextrose to produce ethanol, contributing to the biofuels sector atamanchemicals.comirandextrose.comdextrose-monohydrate.comgminsights.comsotruesweetener.comfuturemarketinsights.comscribd.com. Similarly, numerous organic acids, essential in food, pharmaceutical, and chemical industries, are synthesized using this compound as the primary carbon source. These include:
Citric Acid: Produced by fungal fermentation, particularly by Aspergillus niger, using dextrose as a substrate irandextrose.comcaldic.comresearchgate.netnih.gov.
Lactic Acid: Synthesized by lactic acid bacteria and fungi from dextrose irandextrose.comdextrose-monohydrate.comsotruesweetener.comscribd.comresearchgate.net.
Gluconic Acid: Produced through the microbial oxidation of dextrose irandextrose.comdextrose-monohydrate.comhz-focus.com.
The efficiency of these fermentation processes is often dependent on the concentration and purity of the dextrose feedstock nih.gov.
Table 1: Selected Organic Acids Produced from this compound
| Organic Acid | Primary Microorganism(s) Used | Key Process | Reference(s) |
| Bioethanol | Yeast (e.g., Saccharomyces cerevisiae) | Fermentation | atamanchemicals.comirandextrose.comdextrose-monohydrate.comgminsights.comsotruesweetener.comfuturemarketinsights.comscribd.com |
| Citric Acid | Aspergillus niger | Fungal Fermentation | irandextrose.comcaldic.comresearchgate.netnih.gov |
| Lactic Acid | Lactic Acid Bacteria, Rhizopus oryzae | Microbial Fermentation | irandextrose.comdextrose-monohydrate.comsotruesweetener.comscribd.comresearchgate.net |
| Gluconic Acid | Aspergillus niger, Gluconobacter spp. | Microbial Oxidation | irandextrose.comdextrose-monohydrate.comhz-focus.com |
| Acetic Acid | Acetic Acid Bacteria, Acetobacter spp. | Microbial Fermentation | researchgate.net |
Role in Amino Acid, Enzyme, and Antibiotic Production
This compound is a fundamental carbon source supporting the microbial synthesis of amino acids, enzymes, and antibiotics. Microorganisms utilized in industrial biotechnology rely on simple sugars like dextrose for energy and carbon skeletons required for synthesizing these complex biomolecules.
Amino Acids: Dextrose serves as a vital nutrient for the microbial production of various amino acids, such as lysine (B10760008) and glutamate, which are essential components in food, feed, and pharmaceutical industries atamanchemicals.comirandextrose.comdextrose-monohydrate.comsotruesweetener.comscribd.com.
Enzymes: Many industrial enzymes, including cellulases and amylases, are produced through fermentation processes where this compound provides the necessary energy and carbon for microbial growth and enzyme secretion atamanchemicals.comirandextrose.comdextrose-monohydrate.comsotruesweetener.comsigmaaldrich.com.
Antibiotics: Fermentation remains the primary method for producing most antibiotics, and this compound is a common carbon source in these processes irandextrose.comnih.gov. While glucose can sometimes repress antibiotic synthesis in certain strains, its controlled addition as a feedstock is crucial for optimizing yields nih.gov. Examples include penicillin, streptomycin, and cephalosporins, which rely on microbial fermentation utilizing sugar-based substrates like dextrose irandextrose.comnih.gov.
Dextrose as a Carbon Source for Diverse Microbial Growth and Bioproduct Synthesis
Beyond specific product categories, this compound is broadly recognized as an excellent carbon source for the growth and propagation of a wide spectrum of microorganisms, including bacteria, yeasts, and fungi roquette.comatamanchemicals.comsigmaaldrich.commpbio.comroquette.com. It provides the essential energy for cellular metabolism, enabling microorganisms to carry out complex biosynthetic pathways for various bioproducts. This includes the production of vitamins, biopolymers, and other specialty chemicals atamanchemicals.comdextrose-monohydrate.comscribd.com. This compound is also incorporated into microbial culture media as a standard component, facilitating the growth and characterization of microorganisms in research and industrial settings sigmaaldrich.commpbio.com. Its role in diauxic growth, where microorganisms preferentially consume glucose before switching to other carbon sources, is also significant in controlling metabolic flux and optimizing product formation atamanchemicals.comsigmaaldrich.com.
Material Science and Polymer Chemistry
This compound and its derivatives are increasingly explored in material science and polymer chemistry, particularly for the development of biodegradable and bio-based materials. The inherent biodegradability and renewable nature of glucose make it an attractive monomer or precursor for synthesizing novel polymers with tailored properties.
Biodegradable Polymers: Glucose derivatives, such as acrylates and methacrylates of glucose, have been synthesized and polymerized to create biodegradable polymers. These polymers can exhibit properties similar to conventional plastics like PMMA but offer the significant advantage of biodegradability google.comnih.govnih.gov. These materials hold promise for applications in packaging, biomedical devices, and drug delivery systems google.comnih.govnih.govrsc.orgmdpi.com. For instance, hydrophobic derivatives of glucose polymers have been developed for use in implantable articles and coatings google.com.
Polymer Modification: Dextrose and its derivatives can be incorporated into polymer backbones or used as pendant groups to create polymer scaffolds. This approach allows for the development of glycopolymers with specific functionalities, such as enhanced biocompatibility or targeted interactions, mimicking natural glycoproteins rsc.org. Furthermore, carbohydrate-derived diols, such as those from d-glucitol, are used as bio-based building blocks for synthesizing polyesters with liquid crystal and biodegradable properties mdpi.com.
Other Material Applications: Dextrose can also function as a humectant in building materials like wallboard to control water release and as a plasticizer in resin formulations irandextrose.com. Its reducing properties are utilized in industrial processes such as leather manufacturing for chrome tanning irandextrose.comechemi.com.
Table 2: Applications of Dextrose Derivatives in Polymer Science
| Application Area | Dextrose Derivative/Form Used | Key Properties/Functions | Reference(s) |
| Biodegradable Polymers | Acryl- and methacryl derivatives of glucose | Polymerizable monomers, biodegradable homopolymers and copolymers | google.comnih.govnih.gov |
| Glycopolymers | Glucose derivatives as pendant groups | Mimic glycoproteins, multivalent interactions with lectins | rsc.org |
| Polyesters | DAHs (derived from d-glucitol) | Bio-based building blocks, liquid crystal and biodegradable properties | mdpi.com |
| Resin Formulations | Dextrose | Plasticizer | irandextrose.com |
| Building Materials | Dextrose | Humectant (wallboard) | irandextrose.com |
| Leather Manufacturing | Dextrose | Reducing agent (chrome tanning) | irandextrose.comechemi.com |
Compound Name List:
this compound
Glucose
Dextrose
D-glucitol
Sorbitol
Mannitol
Lactose
Maltodextrins
Sucrose
Amine-containing drugs
Carboxylic acid moiety
Reducing sugars
Lactic acid
Acetic acid
Citric acid
Gluconic acid
Penicillin
Streptomycin
Cephalosporins
Methyl methacrylate (B99206) (MMA)
N-vinylpyrrolidone (NVP)
PMMA (Polymethyl methacrylate)
Cellulose nanofibers
Cellulose derivatives
Carboxymethylcellulose
Hydroxyethylcellulose
Isosorbide
Isomannide
1,4:3,6-dianhydrohexitols (DAHs)
Polyesters
Poly(alkylene dicarboxylate)s
1,3-propanediol (B51772) (1,3-PD)
Active Pharmaceutical Ingredients (APIs)
Precursor for Bioplastics and Biodegradable Polymers
This compound is a key intermediate in the production of several widely researched biodegradable polymers, most notably Polylactic Acid (PLA) and Polyhydroxyalkanoates (PHA). These bioplastics offer sustainable alternatives to conventional petroleum-based plastics, addressing environmental concerns associated with plastic waste and pollution.
Polylactic Acid (PLA) Production: The synthesis of PLA typically begins with the conversion of starch or sugars, such as dextrose, into lactic acid through fermentation processes. Microorganisms, like specific bacteria, metabolize dextrose to produce lactic acid. This lactic acid is then purified and polymerized via condensation polymerization to form PLA. Research highlights that this process allows for the creation of polymers with properties comparable to traditional plastics like polypropylene (B1209903) (PP) and polyethylene (B3416737) (PE), but with the significant advantage of biodegradability nih.govscirp.orgpolyshot.comeudl.euresearchgate.net. For instance, studies have detailed the conversion of starch from sources like cassava into glucose, which is subsequently fermented to lactic acid, and then polymerized into PLA pellets eudl.eu. The resulting PLA homopolymers are biodegradable, unlike their petroleum-based counterparts nih.govresearchgate.net.
Polyhydroxyalkanoates (PHA) Production: Polyhydroxyalkanoates (PHAs) are a family of polyesters synthesized by various microorganisms as intracellular carbon and energy storage compounds. Dextrose serves as a primary carbon source for the bacterial fermentation process used to produce PHAs frontiersin.orgkoreascience.krelsevier.escore.ac.ukmdpi.comnih.gov. Research has demonstrated that different bacterial strains can efficiently accumulate PHAs when utilizing glucose. For example, studies have shown that strains like Bacillus cereus can produce significant amounts of PHA using glucose as a carbon source elsevier.esnih.gov. The properties of PHAs, such as their biodegradability and chemical structure, are highly dependent on the specific bacterial strain and the fermentation conditions, including the carbon source frontiersin.orgmdpi.com. These biopolymers are recognized for their high biodegradability in various environments and their processing versatility, making them a potential sustainable replacement for conventional thermoplastics core.ac.uk.
Research Findings and Data:
| Bioplastic Type | Primary Precursor/Process | Key Properties | Relevant Research |
| Polylactic Acid (PLA) | Dextrose → Fermentation to Lactic Acid → Polymerization | Biodegradable, derived from renewable resources | nih.govscirp.orgpolyshot.comeudl.euresearchgate.netresearchgate.net |
| Polyhydroxyalkanoates (PHA) | Dextrose as carbon source for bacterial fermentation | Biodegradable, intracellular storage granules, versatile | frontiersin.orgkoreascience.krelsevier.escore.ac.ukmdpi.comnih.gov |
Applications in Hydrogel and Advanced Biomaterial Development
Dextrose and its derivatives are integral to the development of advanced biomaterials, particularly hydrogels, which are three-dimensional polymeric networks capable of absorbing large amounts of water. These materials are extensively researched for applications in tissue engineering, drug delivery, and wound healing due to their biocompatibility and tunable properties.
Polysaccharide-Based Hydrogels: Many natural polysaccharides, such as starch, cellulose, and chitosan, are fundamentally composed of glucose units linked together nih.govacs.orgmdpi.comnih.govacs.org. These polysaccharides themselves are utilized as building blocks for hydrogels. Their inherent biocompatibility, biodegradability, and abundance make them attractive for biomedical applications. For instance, starch-based hydrogels, derived from glucose units, are explored for tissue engineering and drug delivery nih.govnih.govacs.org. Cellulose, a polymer of glucose, can be functionalized to create hydrogels with properties suitable for tissue engineering scaffolds nih.govmdpi.com.
Glucose-Modified and Responsive Hydrogels: Dextrose can be directly incorporated into hydrogel formulations or used as a cross-linking agent. For example, research has explored gelatin scaffolds cross-linked with glucose, which enhances their mechanical properties through Maillard reactions researchgate.net. Studies have also focused on glucose-based ionic monomers for synthesizing hydrogels, investigating how different cross-linkers influence swelling behavior, which is critical for applications like wound dressings or drug delivery systems acs.org. Furthermore, "glucose-responsive" hydrogels are being developed. These materials are designed to change their properties (e.g., swelling, drug release) in response to fluctuations in glucose concentration, making them promising for advanced diabetes management and targeted drug delivery systems mdpi.comresearchgate.net.
Tissue Engineering Scaffolds: Dextrose and glucose-derived polymers like PLA are also employed in creating scaffolds for tissue engineering. These scaffolds provide a structural framework that supports cell attachment, proliferation, and differentiation, mimicking the natural extracellular matrix mdpi.comcore.ac.ukresearchgate.netmdpi.com. The porous structure and controlled degradation rates of these materials are crucial for successful tissue regeneration. For example, PLA scaffolds are investigated for bone tissue engineering due to their mechanical properties and biodegradability mdpi.commdpi.com. Glucose diffusivity within these scaffolds is also studied to understand nutrient transport for cell viability core.ac.uk.
Research Findings and Data:
| Hydrogel/Biomaterial Type | Role of Dextrose/Glucose Derivative | Application Area | Key Findings/Properties | Relevant Research |
| Polysaccharide Hydrogels | Glucose units as building blocks (e.g., starch, cellulose) | Tissue Engineering, Drug Delivery, Wound Healing | Biocompatible, biodegradable, tunable properties, good water absorption | nih.govacs.orgmdpi.comnih.govacs.org |
| Glucose-Modified/Cross-linked Hydrogels | Component, cross-linker, or monomer | Tissue Engineering, Drug Delivery | Enhanced mechanical properties, tunable swelling, potential for self-healing | researchgate.netacs.orgmontreal.qc.ca |
| Glucose-Responsive Hydrogels | Incorporates glucose-sensing mechanisms (e.g., phenylboronic acid) | Diabetes management, Targeted Drug Delivery | Responsive drug release based on glucose levels, potential for automated treatment | mdpi.comresearchgate.net |
| Tissue Engineering Scaffolds | Component, nutrient source, or base polymer (e.g., PLA) | Bone regeneration, general tissue repair, wound healing | Porous structure, biocompatibility, controlled degradation, support cell growth | mdpi.comcore.ac.ukresearchgate.netmdpi.com |
Compound Names Mentioned:
| Compound Name |
|---|
| This compound |
| Glucose |
| Lactic Acid |
| Polylactic Acid (PLA) |
| Polyhydroxyalkanoates (PHA) |
| Starch |
| Cellulose |
| Chitosan |
| Gelatin |
Biochemical and Metabolic Interrogations Excluding Human Clinical Metabolism and Applications
Microbial Metabolism of Dextrose
Dextrose, a simple sugar (monosaccharide), is a primary and readily metabolizable carbon and energy source for a vast array of industrial microorganisms. Its breakdown, or catabolism, is central to cellular energy production and the generation of precursor molecules for various biosynthetic processes. tpu.ru Microorganisms have evolved intricate and highly regulated metabolic pathways to efficiently utilize dextrose.
The principal pathway for dextrose catabolism in most microorganisms is glycolysis, also known as the Embden-Meyerhof-Parnas (EMP) pathway. tpu.rubiologydiscussion.com This sequence of enzymatic reactions occurs in the cytoplasm and converts one molecule of glucose into two molecules of pyruvate. sigmaaldrich.com This process also yields a net gain of two molecules of ATP (adenosine triphosphate), the primary energy currency of the cell, and two molecules of NADH (nicotinamide adenine dinucleotide), a crucial electron carrier. sigmaaldrich.comresearchgate.net
Under aerobic conditions, the pyruvate generated through glycolysis can be further oxidized in the tricarboxylic acid (TCA) cycle, leading to the production of a significantly larger amount of ATP. sigmaaldrich.comresearchgate.net In anaerobic conditions, however, pyruvate is fermented into a variety of products, many of which have industrial significance, such as ethanol, lactic acid, and acetic acid. tpu.ruresearchgate.net
The efficiency of ATP production varies depending on the metabolic route. The complete aerobic metabolism of glucose via glycolysis and the TCA cycle can yield between 30 and 38 molecules of ATP per molecule of glucose. researchgate.net In contrast, anaerobic fermentation yields a much lower amount of ATP. researchgate.net For instance, some fermentative pathways yield only 1 mole of ATP per mole of glucose. researchgate.net Despite the lower energy yield, fermentation allows microorganisms to continue generating ATP in the absence of oxygen. biologydiscussion.com
Industrial microorganisms like Saccharomyces cerevisiae (baker's yeast) and the bacterium Escherichia coli are extensively used for their ability to metabolize dextrose to produce valuable products. Saccharomyces cerevisiae is well-known for producing ethanol through the direct decarboxylation of pyruvate. mdpi.com In high concentrations of dextrose, S. cerevisiae favors fermentation over aerobic respiration, even when oxygen is present, a phenomenon known as the Crabtree effect. nih.gov
Table 1: Key Features of Glycolysis in Industrial Microorganisms
| Feature | Description |
| Starting Molecule | Dextrose (D-glucose) |
| End Product (Aerobic) | Pyruvate, which then enters the TCA cycle |
| End Product (Anaerobic) | Various fermentation products (e.g., ethanol, lactate) |
| Net ATP Yield (Glycolysis only) | 2 molecules per molecule of dextrose |
| Net NADH Yield (Glycolysis only) | 2 molecules per molecule of dextrose |
| Cellular Location | Cytoplasm |
Running parallel to glycolysis is the Pentose Phosphate Pathway (PPP), also referred to as the hexose monophosphate shunt. microbenotes.comwikipedia.org While it also involves the oxidation of glucose, its primary role is anabolic rather than catabolic. microbenotes.comwikipedia.org The PPP is crucial for generating two key products: NADPH and precursor molecules for biosynthesis. microbenotes.comucla.edu
The pathway has two distinct phases: an oxidative phase and a non-oxidative phase. wikipedia.orgucla.edu In the oxidative phase, NADPH is generated. NADPH is a vital reducing agent required for various anabolic reactions, including the synthesis of fatty acids and for protecting the cell against oxidative stress. microbenotes.comwikipedia.org The non-oxidative phase consists of a series of reversible sugar-phosphate interconversions that produce important biosynthetic precursors. mdpi.com
Key precursors generated by the PPP include:
Ribose-5-phosphate (R5P): Essential for the synthesis of nucleotides and nucleic acids (DNA and RNA). microbenotes.comwikipedia.org
Erythrose-4-phosphate (E4P): A precursor for the synthesis of aromatic amino acids. wikipedia.org
In many microorganisms, the PPP and glycolysis are interconnected, with intermediates from the PPP being able to enter the glycolytic pathway. mdpi.com The balance of activity between these two pathways is tightly regulated to meet the cell's specific metabolic needs for energy, reducing power, and biosynthetic precursors. researchgate.net
Table 2: Comparison of Glycolysis and the Pentose Phosphate Pathway
| Aspect | Glycolysis (EMP Pathway) | Pentose Phosphate Pathway (PPP) |
| Primary Function | ATP production (catabolic) | NADPH and biosynthetic precursor production (anabolic) |
| Key Products | Pyruvate, ATP, NADH | NADPH, Ribose-5-phosphate, Erythrose-4-phosphate |
| Oxygen Requirement | Can operate aerobically and anaerobically | Primarily operates under aerobic conditions |
| Starting Molecule | Dextrose-6-phosphate | Dextrose-6-phosphate |
When microorganisms are presented with a mixture of sugars in their growth medium, they often exhibit a biphasic growth pattern known as diauxic growth. wikipedia.orgcattheni.edu.in This phenomenon, first described by Jacques Monod, is characterized by two distinct exponential growth phases separated by a temporary lag phase. wikipedia.org
Typically, the microorganism will preferentially metabolize the sugar that supports the fastest growth rate, which is often dextrose. wikipedia.orgaccessscience.com During the first growth phase, the enzymes required for dextrose metabolism are active, while the genes for metabolizing the secondary sugar are repressed. deogiricollege.org
Once the preferred sugar (dextrose) is depleted from the medium, the microorganism enters a lag phase. nih.govwikipedia.org During this period, the cells induce the expression of the genes necessary to produce the enzymes required for the transport and metabolism of the second sugar. wikipedia.org Following this adaptation, the second phase of exponential growth begins as the microorganism utilizes the alternative carbon source. wikipedia.org
A classic example of diauxic growth is observed in E. coli when grown in a medium containing both dextrose and lactose. cattheni.edu.indeogiricollege.org The presence of dextrose inhibits the expression of the lac operon, which contains the genes for lactose metabolism, through a mechanism known as catabolite repression. deogiricollege.org Only after the exhaustion of dextrose is this repression lifted, allowing the cells to switch to lactose utilization. deogiricollege.org This sequential utilization of sugars is considered an evolutionary strategy to maximize growth rate. accessscience.combiorxiv.org
Enzymatic Transformations Involving Dextrose
Enzymes play a pivotal role in the industrial transformation of dextrose into other valuable products. These biocatalysts offer high specificity and efficiency under mild reaction conditions. mdpi.com
Glucose isomerase, also known as xylose isomerase, is an industrially significant enzyme that catalyzes the reversible isomerization of D-glucose (B1605176) (dextrose) to D-fructose. mdpi.comcreative-enzymes.com This enzyme is widely used in the food industry for the production of high-fructose corn syrup (HFCS), as fructose is sweeter than glucose. creative-enzymes.comijprajournal.com
The mechanism of glucose isomerase involves an intramolecular hydride shift. creative-enzymes.comslideshare.net The active site of the enzyme typically contains metal ions, such as magnesium (Mg²⁺) or cobalt (Co²⁺), which are essential for its catalytic activity and structural stability. creative-enzymes.com Glucose isomerase is produced by various microorganisms, including species of Streptomyces, Arthrobacter, and Bacillus. ijprajournal.comslideshare.net
Beyond HFCS production, glucose isomerase is also utilized in the biofuel industry to convert glucose derived from biomass into fructose, which can then be more efficiently fermented to ethanol. mdpi.comcreative-enzymes.com
Other enzyme systems are also employed in dextrose transformations. For instance, enzyme complexes from fungi like Rhizopus and Aspergillus niger are used for the saccharification of starch into dextrose. google.com These complexes contain enzymes that can hydrolyze the alpha-1,4 and alpha-1,6 glucosidic linkages in starch. google.com
Glycosyltransferases (GTs) are a large family of enzymes that catalyze the transfer of a sugar moiety from an activated sugar donor, such as a nucleotide sugar, to an acceptor molecule. wikipedia.orgnih.gov These enzymes are responsible for the synthesis of a vast array of oligosaccharides, polysaccharides, and glycoconjugates in nature. nih.gov
In the context of dextrose, glycosyltransferases can use activated forms of glucose (like UDP-glucose) to attach glucose units to various acceptor molecules, thereby modifying carbohydrates and other compounds. wikipedia.orgresearchgate.net This process allows for the synthesis of complex and biologically important carbohydrates. nih.govmiami.edu
The engineering of glycosyltransferases is an active area of research, with the goal of creating enzymes with novel specificities for producing customized carbohydrates for various applications. nih.govmiami.edu By modifying the substrate-binding sites of these enzymes, researchers can alter their acceptor and donor preferences, enabling the synthesis of non-natural carbohydrate structures. miami.edu
Economic, Regulatory, and Sustainability Dimensions of Dextrose Monohydrate
Global Market Dynamics and Supply Chain Analysis
The global dextrose monohydrate market is characterized by steady growth, projected to expand from USD 4.91 billion in 2024 to USD 7.63 billion within a decade, indicating a compound annual growth rate (CAGR) of 4.5% foodcom.pl. This growth is underpinned by its increasing importance as a natural and functional ingredient, aligning with the "clean label" trend and consumer preference for simpler formulations foodcom.pl. However, the market is also navigating challenges such as logistical disruptions, rising raw material costs, and geopolitical tensions, which are prompting significant reconfigurations of global value chains foodcom.plchemanalyst.com.
China continues to lead global this compound production, significantly contributing to exports despite trade tensions with the US and Europe. Chinese plants have expanded capacity, supported by local subsidies and lower processing costs, though environmental constraints necessitate ongoing upgrades for energy efficiency foodcom.pl. Simultaneously, Asian and South American markets, including India, Mexico, and Brazil, are gaining prominence as new centers for dextrose processing and export foodcom.pl. India, in particular, has seen its producers begin to expand exports, especially towards the Middle East and North Africa foodcom.pl. Countries like Turkey and Vietnam are also emerging as alternative production sources, offering flexibility and reduced dependence on major players foodcom.pl.
Global logistical disruptions, including transportation bottlenecks and rising freight costs, have significantly impacted the this compound supply chain, forcing companies to diversify their supply sources and explore greater localization of production foodcom.plchemanalyst.comchemanalyst.com. Continuing tensions in international trade and new tariffs are actively reshaping trade patterns and company strategies for 2025 foodcom.pl. Companies are reassessing their sourcing strategies and building more distributed and resilient supply chains to mitigate risks foodcom.plresearchandmarkets.comoecd.org. Trade facilitation, streamlining customs procedures, and digitalization are seen as key strategies to enhance agility and responsiveness in supply chains without necessarily resorting to costly relocalization oecd.org.
Regulatory Frameworks and Quality Standards (Non-safety/clinical focus)
The this compound market operates under a framework of international and national regulations and quality standards designed to ensure product consistency and suitability for intended uses.
This compound must adhere to specific purity standards to be suitable for its diverse applications. Official compendial standards, such as those set by the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and Food Chemicals Codex (FCC), define the acceptable levels of purity, impurities, and physical characteristics agronetbrewing.comusp.orgsrlchem.comnih.govusp.org. For instance, the USP monograph specifies assay requirements of 97.5%–102.0% on an anhydrous basis and limits for moisture content usp.org. The Food Chemicals Codex (FCC) also provides specifications for dextrose agronetbrewing.com. International standards like CODEX STAN 212-1999 for sugars also apply, outlining requirements such as a minimum D-glucose (B1605176) content of 99.5% m/m on a dry basis and a total solids content of not less than 90.0% m/m for this compound agronetbrewing.comfao.org. These standards are crucial for ensuring product quality and safety across different markets.
International trade in this compound is influenced by various trade regulations, including tariffs and import/export policies foodcom.pl. Harmonization initiatives, such as those undertaken by the Codex Alimentarius Commission, aim to standardize food standards globally, facilitating smoother international trade agronetbrewing.comfao.orgfao.org. The Pharmacopeial Discussion Group (PDG) works towards harmonizing pharmacopeial standards, including those for dextrose, to ensure global consistency usp.org. Compliance with these diverse regulatory frameworks is essential for manufacturers and traders to navigate the global market effectively researchandmarkets.comayeorganization.comvaluemarketresearch.com.
Future Research Directions and Innovations for Dextrose Monohydrate
Exploration of Advanced Functionalization and Chemical Derivatization of Dextrose Monohydrate
The inherent structure of this compound, with its multiple hydroxyl groups, makes it an excellent platform for chemical modification and derivatization. Future research will delve into creating novel dextrose derivatives with tailored properties for specific applications. This includes exploring various etherification and esterification reactions to synthesize compounds with enhanced solubility, stability, or unique functionalities ontosight.aiontosight.aichemistrysteps.comlibretexts.org. For example, the synthesis of d-glucose (B1605176) ethers with specific moieties could yield compounds useful as emulsifying agents or stabilizers in cosmetics and pharmaceuticals ontosight.ai. Research into creating complex sugar derivatives through methods like click chemistry (copper(I)-catalyzed azide-alkyne cycloaddition) can lead to materials with self-assembling properties, potentially useful in gelation or advanced material design odu.edu. Selective functionalization of glucose, utilizing protecting group chemistry or enzymatic reactions, offers pathways to create a myriad of new derivatives with altered chemical and physical properties, potentially leading to more sustainable industrial processes and novel compounds for drug synthesis ntnu.nonih.govresearchgate.net.
Expanded Applications in Emerging Technologies and Green Chemistry
The drive towards sustainability and the development of new technologies present significant opportunities for this compound. Its potential as a renewable feedstock for bioplastics is a growing area of interest, with research exploring its conversion into polymers like polylactic acid (PLA) ipb.ac.idscirp.orgresearchgate.netresearchgate.net. This compound can serve as a building block for biodegradable materials, contributing to the reduction of plastic waste and reliance on fossil fuels. In the field of green chemistry, this compound is being investigated as a precursor for bio-based chemicals and materials, offering environmentally friendly alternatives to petroleum-derived products ipb.ac.idscirp.orgresearchgate.netmdpi.com. Its biocompatibility and biodegradability also position it for expanded roles in drug delivery systems, where it can be incorporated into hydrogels, nanoparticles, or other carriers to improve drug stability and targeted release palvifze.comnih.govmdpi.com. Furthermore, its potential use in advanced materials, such as interfacial materials for organic solar cells, highlights its versatility beyond traditional applications acs.org.
Computational Modeling and Simulation in this compound Research
Computational modeling and simulation are becoming indispensable tools for understanding and predicting the behavior of this compound at a molecular level. Research is increasingly employing molecular dynamics (MD) simulations and density functional theory (DFT) to investigate crystallization processes, including polymorphism and crystal habit, which significantly influence product quality researchgate.netingentaconnect.comresearchgate.netmdpi.com. These simulations can aid in optimizing crystallization parameters, such as cooling profiles and seeding strategies, to achieve desired crystal size distributions and minimize impurities researchgate.netulbsibiu.roacs.orgresearchgate.netingentaconnect.comresearchgate.net. Furthermore, computational approaches are being used to model formulation behavior, predict solubility, and understand interactions between this compound and other excipients in pharmaceutical preparations mdpi.com. The development of hybrid models, combining phenomenological equations with data-driven approaches like neural networks, can lead to more accurate process control and optimization in industrial settings researchgate.net.
Compound List:
this compound (α-D-glucose monohydrate)
Dextrose
α-D-glucose
Anhydrous Dextrose
Glucose
Fructose
Polydextrose
Polylactic Acid (PLA)
D-galactose
Glucosamine
Sorbitol
Sodium Gluconate
Dextran
N-Acetylcysteine
L-cysteine hydrochloride monohydrate
Cysteine
Sodium Acetate (B1210297)
Acetic Anhydride
Tetrahydrofuran
Meglumine (N-Methyl-d-glucamine)
Malononitrile
(R,S)-1,2,3,4-Butanetetrol
2,5-Anhydro-d-mannitol
1-Deoxy-1-(1-methylbutyl)-D-glucitol
Glucosodiene
1-2-O-β-D-Glucopyranosyl-α-D-glucose
Q & A
Q. What are the key differences in specifications between food-grade and pharmaceutical-grade dextrose monohydrate?
Food-grade this compound must comply with parameters such as moisture (≤1.0%), sulfites (≤15 ppm), and microbial limits (e.g., total bacteria ≤1000 CFU/g) as per food safety standards like IS 5196 . Pharmaceutical-grade material requires stricter controls, including pyrogen testing (<0.125 EU/mL) and compliance with pharmacopeial monographs (e.g., USP, EP) for identity, purity, and endotoxin levels. Researchers must validate grade suitability by testing optical rotation (+52.5°–53.3°), residual solvents, and heavy metals (e.g., Pb ≤0.5 ppm) using HPLC and ICP-MS .
Q. What analytical techniques are essential for assessing the purity and structural integrity of this compound?
Polarimetry is critical for confirming optical rotation compliance (+52.5°–53.3°), while Karl Fischer titration ensures moisture content ≤1.0% . High-performance liquid chromatography (HPLC) with refractive index detection quantifies dextrose content (>99% purity). Fourier-transform infrared spectroscopy (FTIR) and X-ray diffraction (XRD) verify crystallinity and monohydrate structure .
Q. How can researchers ensure accuracy in organic carbon analysis using this compound as a standard?
this compound is a validated reference for total organic carbon (TOC) analysis, with a theoretical carbon content of 36%. Researchers should prepare triplicate standards (e.g., 10 cm core depth replicates) and use blank corrections to minimize background interference. Cross-checking with certified reference materials (CRMs) ensures ±1.2% analytical precision .
Q. What are the primary applications of this compound in food and pharmaceutical research?
In food science, it serves as a humectant in baked goods, a fermentable sugar in beverages, and a cryoprotectant in frozen desserts. In pharmaceuticals, it is used in oral rehydration salts and intravenous fluids due to its isotonic properties. Researchers must assess solubility (freely soluble in water) and compatibility with excipients like starch derivatives .
Advanced Research Questions
Q. What methodologies are recommended for determining crystal growth and nucleation rates of this compound in industrial solutions?
Pilot-scale crystallization studies using gPROMS or similar software can model kinetic parameters. Experiments involve supersaturation control (via cooling rates) and impurity profiling (e.g., polysaccharides). Laser diffraction analyzes crystal size distribution (CSD), while mass balance equations correlate dextrose concentration with nucleation/growth rates .
Q. How do sustainability initiatives in production impact the selection of this compound in pharmaceutical research?
Eco-friendly hydrolysis processes (e.g., enzymatic starch conversion) reduce energy consumption by 20–30%. Lifecycle assessments (LCAs) compare carbon footprints of corn starch sourcing vs. alternative feedstocks. Researchers should benchmark water usage (≤5 m³/ton) and waste recovery rates to align with green chemistry principles .
Q. What experimental approaches are used to optimize the hydrolysis of corn starch for high-purity this compound production?
Response surface methodology (RSM) evaluates variables like enzyme concentration (α-amylase, glucoamylase), temperature (55–65°C), and pH (4.0–4.5). High-performance anion-exchange chromatography (HPAEC-PAD) monitors dextrose yield (>98%), while reducing sugar assays quantify byproducts (e.g., maltose). Scale-up requires validating shear stress tolerance in bioreactors .
Q. How can cross-contamination between anhydrous and monohydrate forms be prevented during experimental handling?
Dynamic vapor sorption (DVS) analysis identifies humidity thresholds (≤50% RH) to avoid monohydrate formation. Storage in desiccators with silica gel maintains anhydrous stability. XRPD distinguishes polymorphic forms, and thermogravimetric analysis (TGA) quantifies water loss (≥9% for monohydrate) .
Q. What strategies are effective in modeling this compound crystallization kinetics to predict crystal size distribution?
Population balance equations (PBEs) integrate growth rate () and nucleation rate () parameters. Pilot-scale crystallizers with real-time turbidity probes track supersaturation (). Computational fluid dynamics (CFD) optimizes mixing efficiency to minimize CSD variability .
Q. How do researchers ensure compliance with pharmacopeial standards (USP, EP, JP) when characterizing this compound?
USP-NF mandates identity tests (LC-MS for molecular ion [M+H]+ m/z 198.1) and impurity profiling (HPLC-ELSD for oligosaccharides). EP requires apyrogenicity validation via Limulus amebocyte lysate (LAL) assays. Method transfer protocols (e.g., ICH Q2(R1)) validate precision (RSD ≤2%) across labs .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Use NIOSH-approved respirators (N95) to prevent inhalational exposure during powder processing. Static control measures (grounded equipment) mitigate dust explosion risks. SDS-compliant disposal protocols for contaminated waste (incineration at >800°C) prevent environmental release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
